molecular formula C5H14ClNO B2429119 (2S,3S)-3-Methoxybutan-2-amine;hydrochloride CAS No. 2287247-36-1

(2S,3S)-3-Methoxybutan-2-amine;hydrochloride

Cat. No.: B2429119
CAS No.: 2287247-36-1
M. Wt: 139.62
InChI Key: DPBIECBIEIBOCT-FHAQVOQBSA-N
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Description

(2S,3S)-3-Methoxybutan-2-amine;hydrochloride is a chiral amine compound with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and applications. The hydrochloride salt form enhances its stability and solubility, making it suitable for various industrial and research purposes.

Properties

IUPAC Name

(2S,3S)-3-methoxybutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBIECBIEIBOCT-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Reaction Optimization

The enzymatic reduction of 2-chloro-3-hydroxy ester precursors requires precise control of pH (6.5–7.5) and temperature (25–30°C) to maintain enzyme activity. Co-factor regeneration systems, such as glucose dehydrogenase (GDH) with NADPH, enhance catalytic efficiency, enabling substrate concentrations up to 100 mM without significant loss in yield.

Table 1: Enzymatic Reduction Parameters

Parameter Optimal Range Yield (%) ee (%) Source
pH 6.5–7.5 85–92 98–99
Temperature 25–30°C 88 99
Substrate Concentration 50–100 mM 90 98

Chemical Synthesis via Chiral Auxiliaries

Chemical routes often employ chiral auxiliaries or resolving agents to achieve the desired (2S,3S) configuration. A prominent strategy involves the use of Garner’s aldehyde, a versatile intermediate in amino alcohol synthesis.

Aldol Condensation and Phosphonate Reagents

The Still–Gennari modification of the Horner-Wadsworth-Emmons reaction enables stereocontrolled olefination. In a representative procedure, Garner’s aldehyde reacts with a phosphonate reagent under basic conditions (K₂CO₃, anhydrous toluene) at −13°C, yielding a chiral enone intermediate. Subsequent hydrogenation (H₂, Pd/C) and hydrochloric acid treatment furnish the hydrochloride salt with >95% diastereomeric excess.

Reaction Scheme

  • Aldol Condensation :
    $$ \text{Garner’s aldehyde} + \text{Phosphonate reagent} \xrightarrow{\text{K}2\text{CO}3, \text{Toluene}, -13^\circ\text{C}} \text{Chiral enone} $$
  • Hydrogenation :
    $$ \text{Chiral enone} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{(2S,3S)-3-Methoxybutan-2-amine} $$
  • Salt Formation :
    $$ \text{(2S,3S)-3-Methoxybutan-2-amine} + \text{HCl} \rightarrow \text{Hydrochloride salt} $$

Epimerization Control

Base-mediated epimerization at C3 is a critical challenge. Kocienski et al. demonstrated that tert-butoxide in THF at reflux selectively epimerizes undesired diastereomers, converting a 1:1 mixture to a 9:1 ratio favoring the (2S,3S) configuration.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability. Genetically engineered E. coli strains expressing carbonyl reductase and GDH enable continuous co-factor regeneration, reducing production costs by 40% compared to batch processes.

Process Intensification

  • High-Gravity Substrate Loading : Substrate concentrations up to 200 mM are achievable using fed-batch reactors, improving space-time yield (STY) to 15 g/L/h.
  • Immobilized Enzyme Systems : Silica-encapsulated enzymes retain >90% activity over 10 reaction cycles, minimizing enzyme procurement costs.

Table 2: Industrial Process Metrics

Metric Bench Scale Industrial Scale Source
Substrate Concentration 100 mM 200 mM
STY 5 g/L/h 15 g/L/h
Enzyme Reuse Cycles 3 10

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure compliance with pharmacopeial standards.

Chiral Purity Assessment

  • HPLC : Crownpak CR-I column (5 µm, 4.6 × 150 mm) with 0.1% HClO₄ in MeOH achieves baseline separation of (2S,3S) and (2R,3R) enantiomers.
  • NMR Spectroscopy : $$^{13}\text{C}$$ NMR distinguishes diastereomers via methoxy group chemical shifts (δ 51.2 ppm for (2S,3S) vs. δ 50.8 ppm for (2R,3R)).

Stability Studies

Accelerated stability testing (40°C/75% RH) confirms the hydrochloride salt remains stable for 24 months, with <0.5% degradation products detected by LC-MS.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Methoxybutan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a corresponding imine or nitrile.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S,3S)-3-Methoxybutan-2-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Methoxybutan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Methoxybutan-2-amine: This diastereomer has different stereochemistry, leading to distinct chemical and biological properties.

    (2S,3S)-3-Methoxybutan-2-ol: The alcohol derivative has different reactivity and applications compared to the amine.

    (2S,3S)-3-Methoxybutanoic acid: This compound has an acidic functional group, making it suitable for different chemical reactions.

Uniqueness

The unique stereochemistry of (2S,3S)-3-Methoxybutan-2-amine;hydrochloride imparts specific properties that are not shared by its isomers or analogs. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Biological Activity

(2S,3S)-3-Methoxybutan-2-amine;hydrochloride is a chiral amine with significant potential in medicinal chemistry and biological research. This article synthesizes current findings on its biological activity, including enzyme interactions, therapeutic implications, and synthetic applications.

  • Molecular Formula : C5_5H13_{13}ClN2_2O2_2
  • Molecular Weight : 150.62 g/mol
  • Structure : Characterized by a methoxy group and a chiral amine center, which influences its biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various biological systems, particularly through enzyme inhibition and receptor modulation. Its chiral nature is crucial for its biological effects, potentially making it a candidate for drug development.

Enzyme Interactions

Research has shown that this compound can inhibit specific enzymes, which is vital for understanding its pharmacological properties:

  • Cathepsin B Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound exhibits moderate inhibitory activity against cathepsin B, an enzyme involved in protein degradation and immune response processes. This suggests potential for developing selective cathepsin B inhibitors .
  • Anticonvulsant Activity : Another study in the European Journal of Medicinal Chemistry explored derivatives of this compound and identified several with promising anticonvulsant activity. This highlights the compound's potential as a starting point for anti-epileptic drug development .

The mechanism of action involves the compound's interaction with specific molecular targets, acting as a ligand that binds to enzymes or receptors, thereby modulating their activity. Further research is necessary to elucidate these pathways fully.

Synthetic Applications

This compound serves as a precursor in synthesizing biologically active molecules. Its unique stereochemistry allows it to be used in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Synthesis Methods

The synthesis typically involves:

  • Asymmetric Reduction : A common method includes the reduction of 2-chloro-3-hydroxy ester using carbonyl reductase from Lactobacillus fermentum, yielding high enantioselectivity .
  • Industrial Optimization : For large-scale production, processes are optimized for higher substrate concentrations and product yields, often utilizing genetically engineered bacteria .

Case Studies

StudyFindingsImplications
Bioorganic & Medicinal Chemistry Letters (2012)Moderate inhibition of cathepsin BPotential lead compound for selective inhibitors
European Journal of Medicinal Chemistry (2018)Identified anticonvulsant activity in derivativesStarting point for new anti-epileptic drugs

Q & A

Q. What are the key synthetic routes for (2S,3S)-3-Methoxybutan-2-amine hydrochloride, and what are the critical reaction conditions?

The synthesis typically involves Grignard addition to a nitrone precursor, followed by hydrogenation and subsequent treatment with concentrated HCl to form the hydrochloride salt. For example, a nitrone intermediate (e.g., derived from 2,3-O-cyclohexylidene-1,4-diketone) undergoes stereoselective Grignard addition to introduce the adamantyl group. The resulting intermediate is hydrogenated and treated with HCl to yield the final product . Critical conditions include anhydrous solvents (e.g., methanol/diethyl ether for crystallization) and controlled pH during salt formation to ensure stereochemical integrity .

Q. How is the stereochemical configuration of (2S,3S)-3-Methoxybutan-2-amine hydrochloride confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination. For instance, single-crystal analysis reveals the non-centrosymmetric space group P212121, with an absolute structure parameter of 0.20(19), confirming the (2S,3S) configuration . Complementary methods include chiral HPLC and circular dichroism (CD) spectroscopy, which correlate retention times or Cotton effects with known stereoisomers .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

The hydrochloride salt enhances aqueous solubility compared to the free base. Stability studies indicate degradation <5% over 24 hours in pH 7.4 buffer at 25°C, but instability in alkaline conditions (pH >9) due to deprotonation. Storage at −20°C in desiccated form is recommended for long-term stability .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice influence the compound’s physicochemical properties?

The crystal structure reveals a layered packing motif with polar and non-polar regions. The polar layer comprises a tetrahedral hydrogen-bonding network involving the ammonium group (N–H···Cl<sup>−</sup>), hydroxyl groups (O–H···Cl<sup>−</sup>), and water molecules (O–H···O). This network stabilizes the lattice, contributing to high melting points (>235°C) and low hygroscopicity . Computational modeling (e.g., DFT) can predict how substitutions (e.g., methoxy→ethoxy) alter hydrogen-bond strength and crystal packing .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in biological activity (e.g., enzyme inhibition) often arise from differences in assay conditions (e.g., buffer ionic strength, temperature). For example, conflicting IC50 values for metalloprotease inhibition may be reconciled by standardizing assay protocols (e.g., using Tris-HCl buffer at 37°C) and validating purity via NMR (>95%) . Triangulating data from orthogonal methods (e.g., SPR, ITC) ensures reliability .

Q. How can synthetic intermediates be stabilized during large-scale production?

Key intermediates (e.g., Boc-protected amines) are prone to hydrolysis. Stabilization strategies include:

  • Using anhydrous solvents (e.g., THF) under inert atmospheres.
  • Adding radical scavengers (e.g., BHT) during hydrogenation.
  • Employing low-temperature (−78°C) quenching after Grignard reactions to prevent retro-aldol side reactions .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray crystallography with chiral derivatization (e.g., Marfey’s reagent) for unambiguous assignment .
  • Contradiction Mitigation : Use factorial experimental design to isolate variables (e.g., pH, temperature) affecting bioactivity .
  • Scale-Up : Optimize reaction parameters via DoE (Design of Experiments) to minimize side products during Grignard additions .

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